molecular formula C15H15NO2 B1362385 N-(2-Methoxybenzylidene)-P-anisidine

N-(2-Methoxybenzylidene)-P-anisidine

Cat. No.: B1362385
M. Wt: 241.28 g/mol
InChI Key: UTQHBQZEUVEREK-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzylidene)-p-anisidine is a Schiff base synthesized via the condensation of 2-methoxybenzaldehyde (aromatic aldehyde) and p-anisidine (p-methoxyaniline). This compound belongs to a class of molecules characterized by an imine (-CH=N-) linkage, which imparts unique electronic and structural properties.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H15NO2/c1-17-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18-2/h3-11H,1-2H3

InChI Key

UTQHBQZEUVEREK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2OC

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Key Data :

  • Molecular Formula: C₁₅H₁₅NO₂
  • Molecular Weight : 253.29 g/mol
  • IUPAC Name : (E)-N-(2-methoxybenzylidene)-4-methoxyaniline
  • CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., p-methoxybenzylidene p-decylaniline) are registered under CAS 209683-41-0 .

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between N-(2-Methoxybenzylidene)-p-anisidine and analogous Schiff bases.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Benzylidene/Amine) Melting Point (°C) Key Spectral Features References
This compound C₁₅H₁₅NO₂ 2-OCH₃ / p-OCH₃ Not Reported IR: Expected C=N stretch ~1600 cm⁻¹
p-Methoxybenzylidene p-decylaniline C₂₄H₃₃NO p-OCH₃ / p-C₁₀H₂₁ Not Reported Higher hydrophobicity due to C₁₀H₂₁
(E)-N-(2-Methoxybenzylidene)-4-methylpyridin-2-amine C₁₄H₁₄N₂O 2-OCH₃ / 4-methylpyridin-2-amine Not Reported Pyridine ring alters electronic properties
N-(4-Cyanobenzylidene)-p-anisidine C₂₂H₁₇N₃O₃S 4-CN / p-OCH₃ 213–215 IR: 2,209 cm⁻¹ (CN stretch)

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound act as electron donors, enhancing the electron density of the imine bond. This contrasts with cyano-substituted analogs (e.g., compound 11b in ), where the electron-withdrawing CN group reduces electron density, affecting reactivity and coordination behavior . Long alkyl chains (e.g., p-decylaniline in ) increase hydrophobicity, making such compounds less soluble in polar solvents compared to the methoxy-substituted target compound .

The presence of bulky or polar groups (e.g., pyridine in ) may lower melting points due to reduced crystallinity .

Spectral Characteristics :

  • The C=N stretch in IR spectroscopy is a hallmark of Schiff bases, typically observed near 1600–1650 cm⁻¹. In compounds with electron-withdrawing groups (e.g., CN in ), this peak shifts to higher wavenumbers (~2209 cm⁻¹) due to increased bond strength .

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